D-(-)-Pantolactone-d6

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

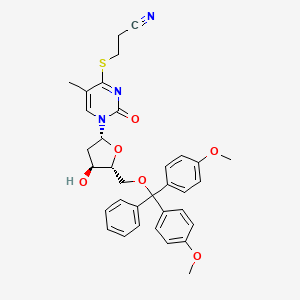

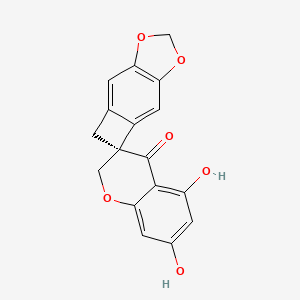

D-(-)-Pantolactone-d6 is a stable isotope-labeled form of D-(-)-pantolactone, which is a cyclic organic compound used in the synthesis of various chemicals. It is a white crystalline powder with a molecular formula of C6H10O3 and a molecular weight of 130.14 g/mol. This compound is commonly used in scientific research for its unique properties and applications.

科学的研究の応用

Biocatalytic Synthesis and Resolution D-(-)-Pantolactone is a crucial chiral intermediate in synthesizing various compounds, including D-pantothenic acid and its derivatives. Research has focused on the biocatalytic synthesis and kinetic resolution of D,L-pantolactone, leveraging enzymes like d-lactonase for efficient and enantioselective conversion. Studies highlight the expression of novel recombinant enzymes in Escherichia coli, offering alternative routes for synthesizing D-pantolactone with high enantioselectivity and efficiency. This biocatalytic approach presents a promising method for the preparative-scale bioproduction of D-pantoic acid under optimized conditions, demonstrating its potential in industrial applications (Zhang et al., 2020).

Asymmetric Synthesis The asymmetric synthesis of chiral pantolactone has garnered attention due to its application in creating D-calcium pantothenate and D-panthenol. Recent advancements in chemical asymmetric synthesis methods, utilizing transition metal complexes and small organic molecules as catalysts, have been explored to improve the yield and enantioselectivity of pantolactone. These methods offer advantages such as mild reaction conditions and simple operations, though challenges remain in achieving high yield and selectivity. Research efforts are directed towards developing chiral catalysts with enhanced activity and selectivity for future improvements (Wang Jin-ji, 2014).

Optimization of Biocatalytic Processes The optimization of biocatalytic processes for the resolution of D,L-pantolactone using immobilized enzymes has been studied extensively. For example, the optimization of hydrolysis conditions using immobilized d-lactonohydrolase has shown significant improvements in the hydrolysis rate of D,L-pantolactone. These advancements indicate the potential for industrial-scale production of D-pantolactone, highlighting the enzyme's operational stability and the effectiveness of process optimization (Xuan et al., 2016).

Solubility Studies Understanding the solubility of D-pantolactone in various solvents is essential for its practical application in synthesis processes. Experimental and modeling studies have been conducted to determine D-pantolactone's solubility in water, ethanol, methanol, ethyl acetate, and ethanol-water mixtures across different temperatures. These studies have employed models like the Wilson and Apelblat equations to accurately correlate the solubility data, providing valuable insights for optimizing reaction conditions in the synthesis of pantolactone derivatives (Huang et al., 2015).

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for D-(-)-Pantolactone-d6 involves the reduction of the carbonyl group in D-(-)-Pantolactone using deuterium gas to obtain the deuterated form of the compound.", "Starting Materials": [ "D-(-)-Pantolactone", "Deuterium gas" ], "Reaction": [ "D-(-)-Pantolactone is dissolved in deuterated solvent and deuterium gas is bubbled through the solution.", "The reaction mixture is stirred at room temperature for several hours.", "The solvent is removed under reduced pressure to obtain D-(-)-Pantolactone-d6 as a white solid." ] } | |

CAS番号 |

1346617-43-3 |

分子式 |

C6H10O3 |

分子量 |

136.18 |

IUPAC名 |

(3R)-3-hydroxy-4,4-bis(trideuteriomethyl)oxolan-2-one |

InChI |

InChI=1S/C6H10O3/c1-6(2)3-9-5(8)4(6)7/h4,7H,3H2,1-2H3/t4-/m0/s1/i1D3,2D3 |

InChIキー |

SERHXTVXHNVDKA-JJCAPIKSSA-N |

SMILES |

CC1(COC(=O)C1O)C |

同義語 |

(3R)-Dihydro-3-hydroxy-4,4-(dimethyl-d6)-2(3H)-furanone; (-)-(R)-Pantolactone-d6; (-)-2-Hydroxy-3,3-(dimethyl-d6)-γ-butyrolactone; (-)-Pantoyl Lactone-d6; (3R)-Tetrahydro-3-hydroxy-4,4-(dimethyl-d6)furan-2-one; Pantothenic Lactone-d6; D-(-)-α-Hydroxy |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。